9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine
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Overview
Description
9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a pent-4-yn-1-yl group and a 3,4,5-trimethoxyphenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a purine derivative with a pent-4-yn-1-yl halide, followed by the introduction of the 3,4,5-trimethoxyphenylmethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert alkyne groups to alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Bases: Sodium hydride, potassium tert-butoxide
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-(Pent-4-yn-1-yl)-8-[(3,4,5-trimethoxyphenyl)methyl]-9H-purin-6-amine
- This compound derivatives
- Other purine derivatives with similar substituents
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
376629-26-4 |
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Molecular Formula |
C20H23N5O3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
9-pent-4-ynyl-8-[(3,4,5-trimethoxyphenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C20H23N5O3/c1-5-6-7-8-25-16(24-17-19(21)22-12-23-20(17)25)11-13-9-14(26-2)18(28-4)15(10-13)27-3/h1,9-10,12H,6-8,11H2,2-4H3,(H2,21,22,23) |
InChI Key |
HQUQVRWDKQHIOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=NC3=C(N=CN=C3N2CCCC#C)N |
Origin of Product |
United States |
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